6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core substituted with a bromophenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Piperazine Substitution: The piperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring is attached to the pyridazinone core.
Methoxylation: The methoxy group is introduced through an etherification reaction using methanol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Research: It serves as a model compound in the study of complex organic reactions and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the methoxy group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
6-(4-fluorophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure with a fluorine atom instead of bromine.
6-(4-methylphenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 6-(4-bromophenyl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one imparts unique electronic and steric properties, potentially enhancing its biological activity and binding affinity compared to its analogs.
Properties
Molecular Formula |
C23H23BrN4O3 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C23H23BrN4O3/c1-31-21-5-3-2-4-20(21)26-12-14-27(15-13-26)23(30)16-28-22(29)11-10-19(25-28)17-6-8-18(24)9-7-17/h2-11H,12-16H2,1H3 |
InChI Key |
VSKSKMDTQANMPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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